molecular formula C14H18BF3O3 B13619116 [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol

[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol

Cat. No.: B13619116
M. Wt: 302.10 g/mol
InChI Key: OCFYZLKHIBRFSQ-UHFFFAOYSA-N
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Description

[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a trifluoromethyl group attached to a phenyl ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol typically involves the reaction of a boronic acid derivative with a trifluoromethyl-substituted phenyl compound. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. The trifluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups in biological systems.

Medicine

In medicine, derivatives of this compound are explored for their potential as therapeutic agents. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can improve the performance and durability of these materials.

Mechanism of Action

The mechanism of action of [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline]
  • [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine]
  • [4,4,5,5-Tetramethyl-1,3,2-dioxaborolane]

Uniqueness

Compared to similar compounds, [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol stands out due to the presence of the trifluoromethyl group. This group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making the compound more versatile for various applications.

Properties

Molecular Formula

C14H18BF3O3

Molecular Weight

302.10 g/mol

IUPAC Name

[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)11-6-5-10(14(16,17)18)7-9(11)8-19/h5-7,19H,8H2,1-4H3

InChI Key

OCFYZLKHIBRFSQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)CO

Origin of Product

United States

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